1-Bromo-3,4-difluoro-5-(trifluoromethoxy)benzene
Overview
Description
1-Bromo-3,4-difluoro-5-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H2BrF5O This compound is characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a benzene ring
Mechanism of Action
Target of Action
The primary target of 1-Bromo-3,4-difluoro-5-(trifluoromethoxy)benzene is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Diels-Alder reaction pathway . It reacts with lithium diisopropylamide (LDA) in THF and furan, yielding the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes .
Pharmacokinetics
Its physical properties such as its liquid form, density (162 g/mL at 25 °C), and refractive index (n20/D 1462) suggest that it may have specific bioavailability characteristics .
Result of Action
The compound’s action results in the formation of 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes . These are key intermediates in various organic synthesis reactions .
Action Environment
The compound’s action is influenced by environmental factors such as temperature. For instance, its reaction with lithium diisopropylamide (LDA) occurs in THF and furan . Additionally, safety precautions suggest avoiding dust formation and contact with skin and eyes, indicating that its stability and efficacy may be affected by exposure to air and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3,4-difluoro-5-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 3,4-difluoro-5-(trifluoromethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like iron(III) bromide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3,4-difluoro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically uses a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or water.
Diels-Alder Reaction: this compound can undergo Diels-Alder reactions with dienes in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while Diels-Alder reactions can produce cyclohexene derivatives.
Scientific Research Applications
1-Bromo-3,4-difluoro-5-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Comparison with Similar Compounds
1-Bromo-3-(trifluoromethoxy)benzene: Similar structure but lacks the additional fluorine atoms, which can affect its reactivity and applications.
1-Bromo-4-(trifluoromethoxy)benzene: Another similar compound with the trifluoromethoxy group in a different position, leading to different chemical properties and uses.
3,5-Difluorobromobenzene: Lacks the trifluoromethoxy group, making it less electron-withdrawing and potentially less reactive in certain reactions.
Uniqueness: 1-Bromo-3,4-difluoro-5-(trifluoromethoxy)benzene is unique due to the combination of bromine, fluorine, and trifluoromethoxy groups, which impart distinct electronic and steric properties. These features make it particularly valuable in the synthesis of complex molecules and materials with specific desired properties .
Properties
IUPAC Name |
5-bromo-1,2-difluoro-3-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF5O/c8-3-1-4(9)6(10)5(2-3)14-7(11,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMZSKAXRNHCAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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